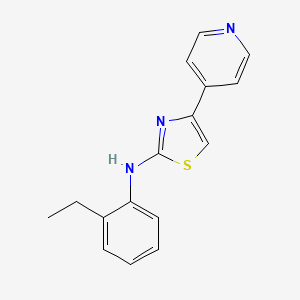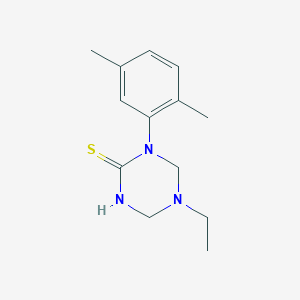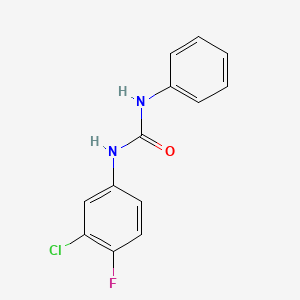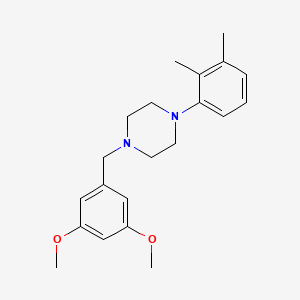
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide, also known as Br-MPG (Bromo-Methylbutenyl-Proline Glycine), is a chemical compound that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to increase the expression of neurotrophic factors and reduce oxidative stress, leading to improved cognitive function. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in tumor growth and inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the activity of immune cells, leading to reduced inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to improve synaptic plasticity, reduce oxidative stress, and reduce inflammation. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth, induce apoptosis, and reduce inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response, reduce inflammation, and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide. In neuroscience, further studies are needed to elucidate its mechanism of action and potential therapeutic applications for neurodegenerative diseases. In oncology, further studies are needed to explore its efficacy in combination with other cancer treatments. In immunology, further studies are needed to explore its potential applications in autoimmune diseases and transplantation. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide for use in lab experiments.
Métodos De Síntesis
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylphenylacetic acid with 2-methyl-3-butyn-2-ol, followed by the addition of proline and glycine. This method has been optimized to yield high purity and high yield of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJKSBFCOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)
![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)

![2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5685557.png)

